

Preliminary Toxicity Assessment of R-348 Choline: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	R-348 Choline	
Cat. No.:	B15612746	Get Quote

Disclaimer: As of December 2025, there is no publicly available data on the preliminary toxicity of the compound designated as **R-348 Choline**. The information presented in this document is a generalized framework for the toxicological assessment of a new chemical entity and uses choline as a surrogate for illustrative purposes only. The data, experimental protocols, and signaling pathways described herein are not representative of **R-348 Choline** and should be treated as hypothetical examples.

Introduction

R-348 Choline, identified chemically as ETHANAMINIUM, 2-HYDROXY-N,N,N-TRIMETHYL-, SALT WITH N-((5-((5-FLUORO-4-((4-(2-PROPYN-1-YLOXY)PHENYL)AMINO)-2-PYRIMIDINYL)AMINO)-2-METHYLPHENYL)SULFONYL)PROPANAMIDE (1:1), is a novel compound with potential therapeutic applications. As with any new chemical entity intended for pharmaceutical development, a thorough preclinical toxicity assessment is a critical step in ensuring safety. This document outlines a proposed framework for the preliminary toxicity assessment of R-348 Choline, detailing the types of studies that would be conducted, presenting illustrative data in the required format, and visualizing hypothetical mechanisms of action and experimental workflows.

The "R-348" component of the salt has a substituted pyrimidine core, a structure common in molecules that target various signaling pathways. The choline component is an essential nutrient vital for cell membrane integrity, neurotransmission, and methyl metabolism. While

choline itself has a well-established safety profile, the toxicity of the entire **R-348 Choline** salt must be rigorously evaluated.

Proposed Preclinical Toxicity Studies

A standard preliminary toxicity assessment would include a battery of in vitro and in vivo studies to identify potential hazards associated with **R-348 Choline**.

- 2.1 Acute Toxicity: These studies aim to determine the effects of a single, high dose of the substance. The primary endpoint is the median lethal dose (LD50).
- 2.2 Genotoxicity: A series of assays would be conducted to assess the potential for **R-348 Choline** to induce genetic mutations or chromosomal damage.
- 2.3 Repeated-Dose Toxicity: These studies evaluate the effects of daily administration of **R-348 Choline** over a period of 28 or 90 days to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Illustrative Data Presentation

The following tables present hypothetical data for a new chemical entity, formatted for clarity and comparative analysis. This data is not based on actual studies of **R-348 Choline**.

Table 1: Hypothetical Acute Toxicity of R-348 Choline

Species	Route of Administration	LD50 (mg/kg)	95% Confidence Interval	Observed Clinical Signs
Mouse	Oral (gavage)	> 2000	N/A	No mortality or significant clinical signs observed.
Rat	Oral (gavage)	> 2000	N/A	No mortality or significant clinical signs observed.
Rat	Intravenous	750	680 - 820	Sedation, ataxia, labored breathing at high doses.

Table 2: Hypothetical Genotoxicity Profile of R-348 Choline

Assay	Test System	Concentration/ Dose Range	Metabolic Activation	Result
Ames Test	S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)	10 - 5000 μ g/plate	With and Without S9	Negative
In Vitro Chromosomal Aberration	Human Peripheral Blood Lymphocytes	50 - 1000 μg/mL	With and Without S9	Negative
In Vivo Micronucleus Test	Mouse Bone Marrow	500, 1000, 2000 mg/kg	N/A	Negative

Table 3: Hypothetical 28-Day Repeated-Dose Oral Toxicity of R-348 Choline in Rats

Dose Group (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)
0 (Vehicle Control)	No adverse effects observed.	-
100	No adverse effects observed.	100
300	Mild, reversible increase in liver enzymes (ALT, AST). No histopathological correlates.	-
1000	Increased liver weight, hepatocellular hypertrophy (centrilobular), elevated serum cholesterol.	-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicity studies. Below are hypothetical protocols for key experiments.

- 4.1 Acute Oral Toxicity Study (Up-and-Down Procedure)
- Test System: Sprague-Dawley rats, nulliparous, non-pregnant females, 8-12 weeks old.
- Administration: A single dose of R-348 Choline is administered by oral gavage. The starting dose is typically 2000 mg/kg.
- Procedure: A single animal is dosed. If the animal survives, the next animal is dosed at a
 higher level. If it dies, the next is dosed at a lower level. This continues until the criteria for
 stopping the test are met.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.
- 4.2 Bacterial Reverse Mutation Test (Ames Test)
- Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophanrequiring strain of Escherichia coli.

- Procedure: The tester strains are exposed to various concentrations of R-348 Choline in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver).
- Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize
- To cite this document: BenchChem. [Preliminary Toxicity Assessment of R-348 Choline: A
 Framework for Evaluation]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15612746#preliminary-toxicity-assessment-of-r-348-choline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com